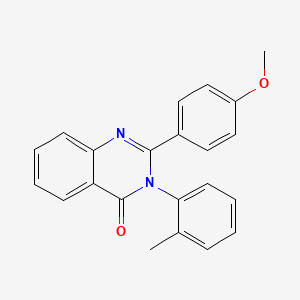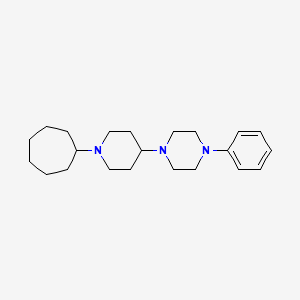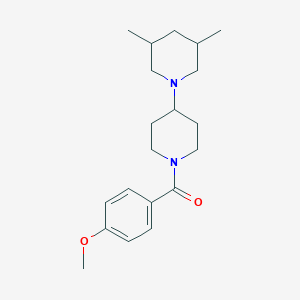![molecular formula C41H30N2O9 B10884049 2-(biphenyl-4-yl)-2-oxoethyl 2-[2-({2-[2-(biphenyl-4-yl)-2-oxoethoxy]-2-oxoethyl}amino)-2-oxoethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B10884049.png)
2-(biphenyl-4-yl)-2-oxoethyl 2-[2-({2-[2-(biphenyl-4-yl)-2-oxoethoxy]-2-oxoethyl}amino)-2-oxoethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- This compound belongs to the class of [1,2,5]oxadiazolo[3,4-b]pyrazines, which are of interest due to their promising photophysical and electrochemical properties.
- It has potential applications in various electronic devices and materials.
- The compound results from the unexpected interaction of 2’-([1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl)-N,N-diphenyl-[1,1’-biphenyl]-4-amine with 2-cyanoacetic acid under basic conditions .
Métodos De Preparación
- The synthetic route involves the interaction of the starting materials mentioned above.
- Reaction conditions include basic conditions and the use of 2-cyanoacetic acid.
- Industrial production methods may vary, but the key steps remain consistent.
Análisis De Reacciones Químicas
- The compound can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents include those suitable for nucleophilic aromatic substitution (S~N~Ar) reactions.
- Major products formed depend on the specific reaction conditions.
Aplicaciones Científicas De Investigación
- In chemistry, this compound may serve as a building block for designing new materials.
- In biology, it could be explored for its interactions with biological targets.
- In medicine, potential therapeutic applications might emerge.
- In industry, it could contribute to the development of organic semiconductors.
Mecanismo De Acción
- The exact mechanism remains to be elucidated.
- Molecular targets and pathways involved are subject to further research.
Comparación Con Compuestos Similares
- While I don’t have direct information on similar compounds, exploring related structures (such as bis(biphenyl-4-yl)[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)phenyl]borane or 2-(biphenyl-4-yl)propionic acid) could highlight its uniqueness .
Remember that further research and experimental studies are essential to fully understand this compound’s properties and applications
Propiedades
Fórmula molecular |
C41H30N2O9 |
|---|---|
Peso molecular |
694.7 g/mol |
Nombre IUPAC |
[2-oxo-2-(4-phenylphenyl)ethyl] 1,3-dioxo-2-[2-oxo-2-[[2-oxo-2-[2-oxo-2-(4-phenylphenyl)ethoxy]ethyl]amino]ethyl]isoindole-5-carboxylate |
InChI |
InChI=1S/C41H30N2O9/c44-35(30-15-11-28(12-16-30)26-7-3-1-4-8-26)24-51-38(47)22-42-37(46)23-43-39(48)33-20-19-32(21-34(33)40(43)49)41(50)52-25-36(45)31-17-13-29(14-18-31)27-9-5-2-6-10-27/h1-21H,22-25H2,(H,42,46) |
Clave InChI |
JONRWXBPXIZSBB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC(=O)CNC(=O)CN3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)OCC(=O)C5=CC=C(C=C5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methanone](/img/structure/B10883987.png)


![{2-bromo-6-methoxy-4-[(Z)-{(2E)-2-[(2-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}acetonitrile](/img/structure/B10884003.png)
![1-(Cyclohex-3-en-1-ylmethyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B10884007.png)


![1-[4-(4-Fluorobenzyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone](/img/structure/B10884034.png)
![4-[(7-Benzyl-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl]-2-methoxyphenyl methyl ether](/img/structure/B10884043.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-phenylcyclohexanamine](/img/structure/B10884044.png)
![N'-[3-cyano-1-(furan-2-ylmethyl)-4,5-diphenyl-1H-pyrrol-2-yl]-N,N-dipropylimidoformamide](/img/structure/B10884048.png)
![N'-{(3E)-1-[(dibutylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-({[(E)-(4-methoxyphenyl)methylidene]amino}oxy)acetohydrazide](/img/structure/B10884053.png)
![1-[(4-Bromophenyl)methyl]-4-[(2-chlorophenyl)methyl]piperazine](/img/structure/B10884059.png)

